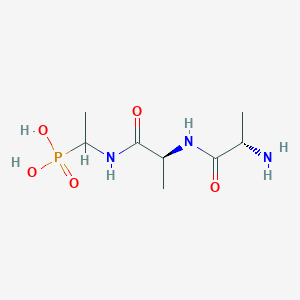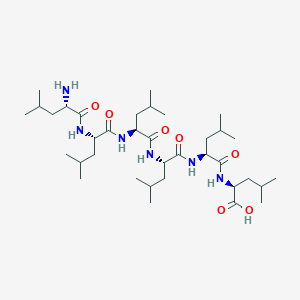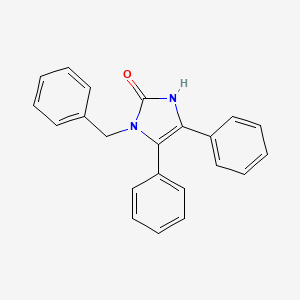
L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes an alanyl group and a phosphonoethyl group attached to an alaninamide backbone. This compound is of interest due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide typically involves the use of protected amino acids and phosphonoethyl derivatives. The reaction conditions often require the use of coupling agents such as carbodiimides to facilitate the formation of peptide bonds. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the correct assembly of the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently produce the compound by sequentially adding amino acids and other necessary reagents under controlled conditions. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
化学反応の分析
Types of Reactions
L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phosphonoethyl derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of specialized materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its unique chemical structure.
類似化合物との比較
L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide can be compared with other similar compounds, such as:
L-Alanyl-L-alaninamide: Lacks the phosphonoethyl group, which may result in different chemical and biological properties.
N-(1-Phosphonoethyl)-L-alaninamide: Lacks the alanyl group, which may affect its reactivity and interactions with molecular targets.
L-Alanyl-N-(1-phosphonoethyl)-L-phenylalaninamide: Contains a phenylalanine residue instead of alanine, which may alter its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.
特性
CAS番号 |
60778-50-9 |
|---|---|
分子式 |
C8H18N3O5P |
分子量 |
267.22 g/mol |
IUPAC名 |
1-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]ethylphosphonic acid |
InChI |
InChI=1S/C8H18N3O5P/c1-4(9)7(12)10-5(2)8(13)11-6(3)17(14,15)16/h4-6H,9H2,1-3H3,(H,10,12)(H,11,13)(H2,14,15,16)/t4-,5-,6?/m0/s1 |
InChIキー |
YRVLXUKRIFZZRC-HVYQYDHPSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)P(=O)(O)O)N |
正規SMILES |
CC(C(=O)NC(C)C(=O)NC(C)P(=O)(O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)

![4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B14607187.png)




![Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate](/img/structure/B14607225.png)
![4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14607226.png)
![2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid](/img/structure/B14607231.png)
